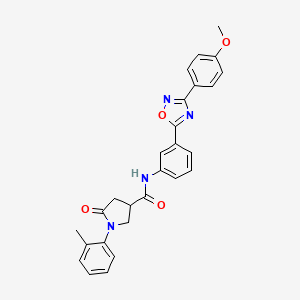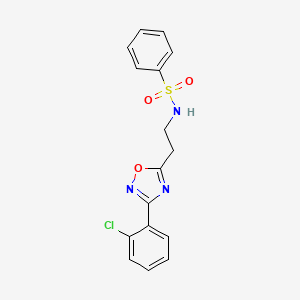![molecular formula C18H18Cl2N2O5S B7702642 3-chloro-N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7702642.png)
3-chloro-N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide is a compound that has been studied extensively in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, it has been studied for its potential neuroprotective effects. In inflammation, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits angiogenesis. In neurodegenerative diseases, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, it reduces the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide in lab experiments is its potential for use in cancer research, neurodegenerative diseases, and inflammation. However, a limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide. One direction is the study of its potential applications in other diseases, such as cardiovascular disease and diabetes. Another direction is the development of more potent and selective analogs of this compound for use in lab experiments. Additionally, the study of the structure-activity relationship of this compound may lead to the development of more effective drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-chloro-N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide involves the reaction of 3-chlorobenzoic acid with 2-methoxy-5-nitrobenzaldehyde in the presence of sodium methoxide. The resulting product is then reacted with pyridine-2-carbaldehyde and sulfanilamide to yield the final compound.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O5S/c1-26-17-5-3-13(28(24,25)22-6-8-27-9-7-22)11-16(17)21-18(23)14-4-2-12(19)10-15(14)20/h2-5,10-11H,6-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTHGXMKYODHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(N-methyl4-chlorobenzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7702572.png)
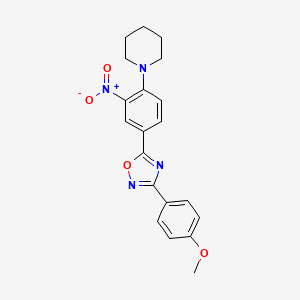
![N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7702576.png)
![2-(4-chlorophenoxy)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7702586.png)
![N-(3-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702590.png)
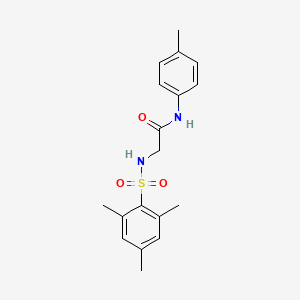
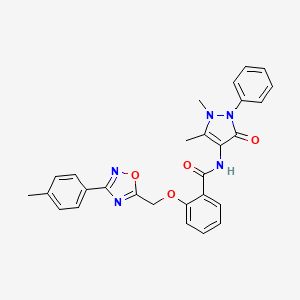
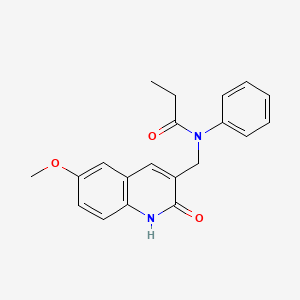
![(Z)-2,7-dimethyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702630.png)
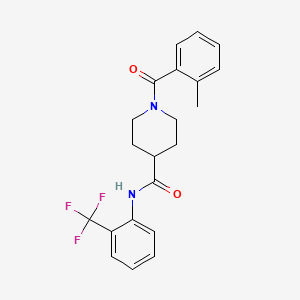
![Methyl 1-ethyl-2-(hydroxydiphenylmethyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B7702655.png)
